N-(Piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a chemical compound with significant implications in medicinal chemistry, particularly in the field of drug development. It is classified as a heterocyclic compound due to the presence of both carbon and nitrogen atoms in its structure. This compound is recognized for its potential as an inhibitor of lysine methyltransferases, which are enzymes involved in various biological processes including gene regulation and chromatin remodeling .
The compound is cataloged under the CAS Number 1353947-91-7 and has been referenced in various chemical databases including PubChem and ChemicalBook. It falls under the category of carboxamide derivatives and is characterized by a complex molecular structure that includes a benzo[b][1,4]dioxine moiety .
The synthesis of N-(Piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride typically involves multi-step organic reactions. A common approach includes:
These methods are crucial for ensuring high yields and purity of the final product .
While specific chemical reactions involving N-(Piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride are not extensively documented, compounds with similar structures often undergo:
These reactions are essential for modifying the compound to enhance its therapeutic efficacy .
N-(Piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride acts primarily as an inhibitor of lysine methyltransferases. Its mechanism involves:
Such mechanisms highlight its potential role in treating conditions related to epigenetic modifications .
The physical properties of N-(Piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to extreme pH or temperature variations .
N-(Piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride has several applications in scientific research:
These applications underscore its importance in advancing therapeutic strategies within medicinal chemistry .
The synthesis of N-(Piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride relies on convergent strategies that assemble the benzodioxine and piperidine modules prior to amide coupling. Retrosynthetic analysis typically disconnects the molecule at the amide bond, yielding 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid and 4-(aminomethyl)piperidine as key precursors [4]. The benzodioxine carboxylate component is synthesized via ortho-quinone cyclization, where catechol derivatives undergo alkylation with α-halo carbonyl compounds under basic conditions (K₂CO₃, DMF, 80°C). Subsequent hydrolysis converts the ester to the carboxylic acid (NaOH, ethanol/H₂O, reflux) [7].
Table 1: Synthetic Routes to Key Intermediates
Intermediate | Synthetic Route | Yield (%) | Purity (HPLC) |
---|---|---|---|
2,3-Dihydrobenzo[1,4]dioxine-6-carboxylic acid | Catechol + ethyl 2-bromoacetate → cyclization → hydrolysis | 72–85 | >95% |
N-Boc-4-(aminomethyl)piperidine | Piperidine-4-carbaldehyde → reductive amination → Boc protection | 88 | >98% |
Final amide coupling employs carbodiimide reagents (EDC·HCl, HOBt) in dichloromethane at 0–25°C, achieving yields of 75–92% before salt formation. Critical optimization involves stoichiometric control (1:1.05 acid:amine ratio) and moisture exclusion to suppress racemization [4] [7]. The Boc-protected intermediate undergoes HCl-mediated deprotection (4M HCl in dioxane) to generate the free amine, which is precipitated as the hydrochloride salt in cold diethyl ether.
Amide bond formation between sterically hindered benzodioxine carboxylic acids and 4-(aminomethyl)piperidine benefits from transition metal catalysis and activating agents. Palladium-catalyzed carbonylative amidation using aryl halides and CO gas (Pd(OAc)₂/Xantphos, 80°C) achieves high atom economy but requires specialized equipment [7]. Alternatively, in situ acid activation with propylphosphonic anhydride (T3P®) in ethyl acetate yields the amide with >90% conversion and minimal epimerization, as confirmed by chiral HPLC [8].
Table 2: Amidation Catalysts and Performance Metrics
Method | Conditions | Reaction Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
EDC/HOBt | DCM, 0°C → RT, N₂ atmosphere | 12 | 78 | Moderate ureide |
T3P® | EtOAc, RT, stoichiometric base | 4 | 93 | <2% |
Pd-catalyzed carbonylation | DMF, CO (1 atm), 80°C, NEt₃ | 8 | 85 | Trace biaryls |
Cyclization optimization for the benzodioxine core employs phase-transfer catalysis (tetrabutylammonium bromide) in biphasic water/toluene systems, enhancing reaction rates 3-fold compared to uncatalyzed conditions. Microwave-assisted ring closure (150°C, 20 min) further reduces side-product formation from oxidation [7] [8].
Chiral resolution of racemic 4-(aminomethyl)piperidine precedes stereoselective amidation to access enantiopure API intermediates. Diastereomeric salt formation with L-tartaric acid in methanol/water mixtures resolves the trans-(1R,4R) isomer (>99% ee) via sequential crystallization [7]. Dynamic kinetic resolution (DKR) leverages shvo’s catalyst (hydroxycyclopentadienyl ruthenium complex) under hydrogen pressure (50 psi), enabling in situ racemization of the undesired stereoisomer during enzymatic amidation (lipase B, tert-butyl methyl ether). This achieves 95% conversion with 98% ee for the (R)-configured amine [7].
Critical parameters for DKR success:
Enantiopurity is conserved during HCl salt formation via pH-controlled crystallization (pH 5.0–5.5), suppressing racemization at the stereogenic piperidine carbon [7].
Salt formation is the critical endpoint for ensuring pharmaceutical-grade purity and stability. Free base dissolution in hot ethanol (60°C) followed by stoichiometric HCl addition (1.05 eq.) induces rapid nucleation. Anti-solvent crystallization using tert-butyl methyl ether generates monodisperse microparticles (D90 < 50 µm) [4]. Recrystallization from ethanol/water (4:1 v/v) yields the thermodynamically stable polymorph Form I, confirmed by PXRD peaks at 10.8°, 16.2°, and 22.5° (2θ) [4].
Table 3: Salt Crystallization Process Parameters
Parameter | Conditions | Impact on Product Quality |
---|---|---|
Solvent ratio (EtOH:H₂O) | 4:1 → 9:1 | Lower ratios favor hydrate co-crystals |
Cooling rate | 0.5°C/min | Faster rates increase occluded solvent |
HCl addition point | 50°C vs. 25°C | Higher temperature reduces oiling out |
Stirring rate | 300 rpm | Agglomeration below 200 rpm |
Salt purity exceeds 99.9% when crystallized below 25°C, with residual solvents (EtOH, ether) controlled to <500 ppm via vacuum drying (40°C, 10 mbar) [4]. Hygroscopicity studies reveal 0.8% water uptake at 75% RH, necessitating anhydrous processing for long-term stability.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: